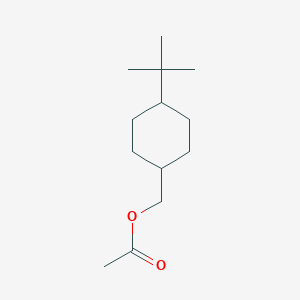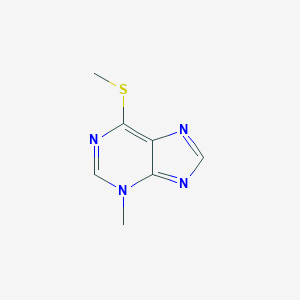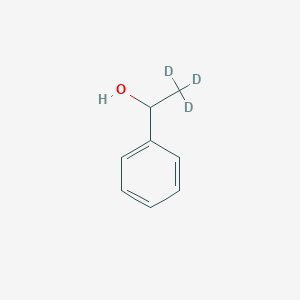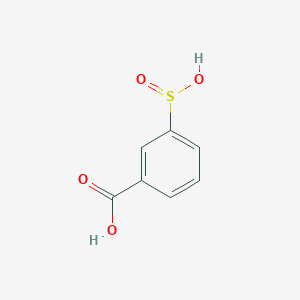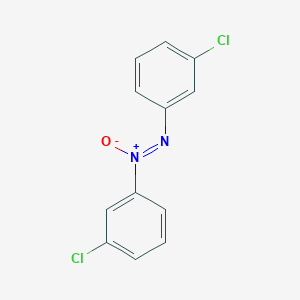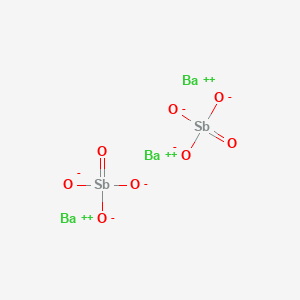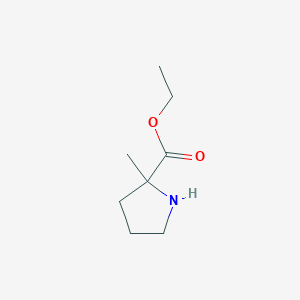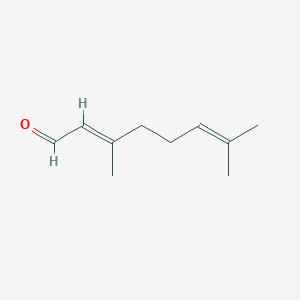
Methyl 17-oxodocosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 17-oxodocosanoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxo-fatty acid family and is commonly used as a substrate for enzymes that catalyze fatty acid metabolism.
Mechanism Of Action
Methyl 17-oxodocosanoate acts as a substrate for enzymes that catalyze fatty acid metabolism. It is converted into various fatty acid derivatives such as hydroxylated fatty acids and oxo-fatty acids. These derivatives can then be further metabolized by other enzymes in the fatty acid metabolism pathway.
Biochemical and Physiological Effects:
Methyl 17-oxodocosanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. Additionally, Methyl 17-oxodocosanoate has been shown to induce apoptosis in various cancer cell lines.
Advantages And Limitations For Lab Experiments
Methyl 17-oxodocosanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it is a commonly used substrate for enzymes that catalyze fatty acid metabolism. However, there are also limitations to its use. Methyl 17-oxodocosanoate is a synthetic compound that may not accurately reflect the metabolic pathways of naturally occurring fatty acids in biological systems.
Future Directions
There are several future directions for the study of Methyl 17-oxodocosanoate. One area of research could be the development of new synthetic methods for the production of Methyl 17-oxodocosanoate. Additionally, further studies could be conducted to investigate the potential therapeutic applications of Methyl 17-oxodocosanoate in the treatment of various diseases such as cancer and metabolic disorders. Finally, research could also be conducted to investigate the potential environmental impact of Methyl 17-oxodocosanoate and its derivatives.
Synthesis Methods
Methyl 17-oxodocosanoate can be synthesized through the oxidation of 17-hydroxydocosanoic acid using a variety of oxidizing agents such as potassium permanganate, chromium trioxide, and sodium hypochlorite. The resulting product, Methyl 17-oxodocosanoate, can be purified using column chromatography or recrystallization methods.
Scientific Research Applications
Methyl 17-oxodocosanoate has been extensively used in scientific research as a substrate for enzymes that catalyze fatty acid metabolism. It is also used as a precursor for the synthesis of various fatty acid derivatives such as hydroxylated fatty acids and oxo-fatty acids. Additionally, Methyl 17-oxodocosanoate has been used as a standard for the analysis of fatty acid metabolism in various biological systems.
properties
CAS RN |
19271-80-8 |
|---|---|
Product Name |
Methyl 17-oxodocosanoate |
Molecular Formula |
C23H44O3 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
methyl 17-oxodocosanoate |
InChI |
InChI=1S/C23H44O3/c1-3-4-16-19-22(24)20-17-14-12-10-8-6-5-7-9-11-13-15-18-21-23(25)26-2/h3-21H2,1-2H3 |
InChI Key |
OFFCHQATCACNEB-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)CCCCCCCCCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC(=O)CCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




